Cas no 324008-93-7 (4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine)

4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
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4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI74983-500mg |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630448-5mg |
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | 98% | 5mg |
¥537.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630448-10mg |
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | 98% | 10mg |
¥934.00 | 2024-05-19 | |
A2B Chem LLC | AI74983-1mg |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI74983-10mg |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI74983-1g |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | >90% | 1g |
$1295.00 | 2024-04-20 | |
Ambeed | A938771-1g |
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896710-1g |
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630448-1mg |
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | 98% | 1mg |
¥473.00 | 2024-05-19 | |
A2B Chem LLC | AI74983-5mg |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
324008-93-7 | >90% | 5mg |
$214.00 | 2024-04-20 |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amineに関する追加情報
Introduction to 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 324008-93-7)
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 324008-93-7, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and nitro substituents in its molecular structure enhances its potential as a pharmacophore, making it a valuable candidate for further biochemical and pharmacological investigation.
The molecular structure of 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted at the 4-position with a 3-chlorophenyl group and at the 1-position with a 3-nitrophenyl group. The 5-position of the pyrazole ring is functionalized with an amine group. This specific arrangement of substituents contributes to the compound's distinct chemical reactivity and biological interactions. The chloro group, known for its electron-withdrawing properties, can influence the electronic distribution across the molecule, while the nitro group, a potent oxidizing agent, introduces additional reactivity that may be exploited in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyrazole derivatives have emerged as a promising class of compounds due to their ability to modulate various biological pathways. Specifically, 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine has been studied for its potential role in inhibiting key enzymes and receptors involved in cancer progression. Preclinical studies have suggested that this compound may exhibit inhibitory activity against targets such as tyrosine kinases and cyclooxygenase (COX), which are crucial in tumor growth and angiogenesis.
The synthesis of 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted phenols and hydrazines to form the pyrazole core. Subsequent functionalization steps introduce the chloro and nitro groups at specific positions on the pyrazole ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
One of the most compelling aspects of 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is its potential as a scaffold for drug discovery. The pyrazole core provides a rigid framework that can be easily modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, the presence of both chloro and nitro groups offers multiple sites for further chemical derivatization, allowing researchers to fine-tune the compound's biological activity.
Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its molecular structure. Molecular docking studies have been performed using 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine as a ligand for various protein targets. These studies have revealed potential binding interactions with enzymes involved in inflammation and cancer metabolism, suggesting that this compound may have therapeutic relevance in these areas.
The pharmacological profile of 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is still under extensive investigation. Initial in vitro assays have shown promising results in terms of inhibitory activity against certain cancer cell lines. Furthermore, preliminary animal models have demonstrated that this compound can modulate inflammatory responses without significant toxicity. These findings warrant further exploration into its clinical potential.
In conclusion, 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 324008-93-7) represents a significant advancement in medicinal chemistry research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it holds promise for addressing unmet medical needs across various disease states.
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